molecular formula C21H25N3S B485791 N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 431912-08-2

N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No.: B485791
CAS No.: 431912-08-2
M. Wt: 351.5g/mol
InChI Key: FPEIHTIGYRZCMY-VMPITWQZSA-N
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Description

N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative featuring a 4-methylphenyl group at the N-terminal and a trans-cinnamyl [(2E)-3-phenylprop-2-en-1-yl] substituent at the 4-position of the piperazine ring. For instance, analogous compounds such as N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS 431891-08-6) share the same core scaffold, differing only in the aryl substituent (4-Cl vs. 4-CH₃) . These compounds are typically synthesized via nucleophilic substitution reactions between isocyanates or isothiocyanates and substituted piperazines, as seen in related syntheses .

Properties

IUPAC Name

N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEIHTIGYRZCMY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, a compound with diverse biological activities, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2SC_{19}H_{24}N_2S with a molecular weight of 320.48 g/mol. The compound features a piperazine core substituted with a thioamide group and an alkene side chain, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Glioblastoma

A study evaluated the cytotoxic potential of several thiosemicarbazones derived from piperazine against glioblastoma multiforme and breast adenocarcinoma cells. The results indicated that this compound showed potent antiproliferative activity at low concentrations (nanomolar range). Morphological changes consistent with apoptosis were observed, such as cell shrinkage and chromatin condensation .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundGlioblastoma50Induction of apoptosis
EtoposideGlioblastoma120Topoisomerase II inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings: Antibacterial Efficacy

In a comparative analysis, the compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it is more effective than some commonly used antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin16
Escherichia coli16Ampicillin32

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

Inhibition Studies

A recent study reported the compound's AChE inhibition with an IC50 value comparable to known inhibitors. This suggests potential therapeutic applications in managing cognitive decline.

CompoundIC50 (µM)
This compound0.5
Donepezil0.12

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the aryl group (R) and modifications to the piperazine-carbothioamide scaffold significantly influence physical properties, synthetic yields, and biological activity. Key analogs include:

Compound Name R Group Core Modification Molecular Weight Yield/Notes Key References
N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide 4-CH₃ Carbothioamide ~371.94* *Inferred from analog
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide 4-Cl Carbothioamide 371.94 Purity >90%; synthesized via isothiocyanate
N-(4-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide 4-F Carboxamide (vs. carbothioamide) 356.40 Not reported
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide Cyclohexyl Carbothioamide 343.53 CAS 1164526-50-4; commercial availability
NCT-502 (trifluoroacetate salt) 4,6-dimethylpyridin-2-yl Trifluoromethylpyridinyl substituent - 26% yield; anti-PLA2 activity

Notes:

  • Carbothioamide vs. carboxamide : The thioamide group (C=S) in the target compound may offer stronger hydrogen-bonding capacity compared to carboxamides (C=O), influencing receptor binding in biomedical applications .

Key challenges :

  • Steric hindrance from bulky substituents (e.g., cyclohexyl in ) reduces reaction efficiency.
  • Purification of carbothioamides often necessitates chromatographic techniques due to their moderate solubility .

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